1-Bromo-2-(2-iodophenoxy)benzene
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Overview
Description
1-Bromo-2-(2-iodophenoxy)benzene is an organic compound with the molecular formula C12H8BrIO It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 2-iodophenoxy group is attached to the second carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-iodophenoxy)benzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. The reaction conditions typically involve the use of Lewis acid catalysts such as aluminum chloride or ferric bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-iodophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or iodine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing and reducing agents. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound, while in an oxidation reaction, the product could be a phenol derivative.
Scientific Research Applications
1-Bromo-2-(2-iodophenoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-iodophenoxy)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final substituted product. The specific molecular targets and pathways involved depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-(2-iodophenoxy)benzene can be compared with other similar compounds, such as:
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
Iodobenzene: A compound with an iodine atom attached to the benzene ring.
2-Bromo-1-iodobenzene: A compound with both bromine and iodine atoms attached to the benzene ring, but in different positions.
The uniqueness of this compound lies in the presence of both bromine and iodophenoxy groups, which confer distinct chemical properties and reactivity compared to its simpler counterparts.
Properties
Molecular Formula |
C12H8BrIO |
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Molecular Weight |
375.00 g/mol |
IUPAC Name |
1-bromo-2-(2-iodophenoxy)benzene |
InChI |
InChI=1S/C12H8BrIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
SDRJFZRBYMCVCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2I)Br |
Origin of Product |
United States |
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